2-chloro-N-(4-nitrophenyl)benzamide 2-chloro-N-(4-nitrophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 55501-45-6
VCID: VC20784726
InChI: InChI=1S/C13H9ClN2O3/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Molecular Formula: C13H9ClN2O3
Molecular Weight: 276.67 g/mol

2-chloro-N-(4-nitrophenyl)benzamide

CAS No.: 55501-45-6

Cat. No.: VC20784726

Molecular Formula: C13H9ClN2O3

Molecular Weight: 276.67 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(4-nitrophenyl)benzamide - 55501-45-6

Specification

CAS No. 55501-45-6
Molecular Formula C13H9ClN2O3
Molecular Weight 276.67 g/mol
IUPAC Name 2-chloro-N-(4-nitrophenyl)benzamide
Standard InChI InChI=1S/C13H9ClN2O3/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17)
Standard InChI Key JKUFTSLAJUZNNM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl

Introduction

Physical and Chemical Properties

Structural Identification

2-Chloro-N-(4-nitrophenyl)benzamide possesses a specific molecular structure that determines its chemical identity and behavior. The compound contains several identifying parameters that enable its precise characterization in both research and industrial contexts.

Table 1: Identification Parameters of 2-Chloro-N-(4-nitrophenyl)benzamide

ParameterValue
CAS Number55501-45-6
Common Name2-Chloro-N-(4-nitrophenyl)benzamide
Synonym2-Chloro-4'-nitrobenzanilide
Molecular FormulaC₁₃H₉ClN₂O₃
Molecular Weight276.675 g/mol
Exact Mass276.030
HS Code2924299090

This compound's unique CAS number (55501-45-6) serves as its definitive identifier in chemical databases and regulatory systems worldwide . The molecular formula confirms its composition of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms, arranged in a specific structural configuration .

Physical Properties

The physical properties of 2-chloro-N-(4-nitrophenyl)benzamide provide critical information regarding its behavior under various environmental conditions and its suitability for different applications and handling procedures.

Table 2: Physical Properties of 2-Chloro-N-(4-nitrophenyl)benzamide

PropertyValue
Density1.44 g/cm³
Boiling Point365.9°C at 760 mmHg
Flash Point175.1°C
Index of Refraction1.676
Polar Surface Area (PSA)74.920
LogP4.0967

The compound exhibits a relatively high boiling point (365.9°C at standard pressure), indicating substantial intermolecular forces that must be overcome for phase transition . This high boiling point, combined with a flash point of 175.1°C, suggests good thermal stability, which can be advantageous for certain chemical processes requiring elevated temperatures .

The LogP value of 4.0967 indicates the compound's significant lipophilicity, suggesting preferential solubility in non-polar solvents compared to water . This property has implications for its behavior in biological systems and potential application in pharmaceutical development.

Chemical Reactivity

The amide bond (-CONH-) connecting the 2-chlorobenzoyl and 4-nitrophenyl moieties provides structural rigidity and participates in hydrogen bonding. The chlorine atom at the ortho position of the benzoyl group serves as a potential site for nucleophilic substitution reactions, while the electron-withdrawing nitro group affects the electronic distribution within the molecule and can undergo reduction to form an amino group under appropriate conditions.

The presence of these functional groups creates multiple reaction sites that contribute to the compound's versatility in organic synthesis, potentially serving as an intermediate for more complex molecules.

Synthesis Methods

Laboratory Synthesis Procedure

The synthesis of 2-chloro-N-(4-nitrophenyl)benzamide can be achieved through an established procedure involving the coupling of 2-chlorobenzoic acid and 4-nitroaniline through an amidation reaction facilitated by coupling agents under mild conditions .

Table 3: Synthesis Reagents and Conditions

ComponentSpecification
Starting Materials2-chlorobenzoic acid, 4-nitroaniline
Coupling AgentN-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)
Catalyst4-dimethylaminopyridine (DMAP)
SolventDichloromethane (DCM)
TemperatureAmbient (approximately 20°C)
Reaction Time16.5 hours total (30 minutes for initial activation, 16 hours for coupling)
YieldApproximately 60%

The detailed synthesis procedure involves the following sequential steps:

  • Dissolution of 2-chlorobenzoic acid (8 mmol), EDCI (8.8 mmol), and DMAP (0.08 mmol) in dichloromethane (16 mL) .

  • Stirring the mixture for 30 minutes at ambient temperature to activate the carboxylic acid .

  • Addition of 4-nitroaniline (7.2 mmol) to the reaction mixture .

  • Continued stirring at ambient temperature for 16 hours to complete the coupling reaction .

  • Workup by pouring the reaction mixture into water and extracting with dichloromethane .

  • Drying the combined organic phases with anhydrous sodium sulfate .

  • Filtration and concentration in vacuo to obtain the desired product .

This synthetic approach represents a practical laboratory-scale method for producing 2-chloro-N-(4-nitrophenyl)benzamide with a reasonable yield of approximately 60% .

Reaction Mechanism

The synthesis of 2-chloro-N-(4-nitrophenyl)benzamide follows a nucleophilic acyl substitution mechanism, which is characteristic for amide bond formation. The mechanism progresses through several distinct steps:

  • Activation of the carboxylic acid by EDCI to form a reactive O-acylisourea intermediate.

  • Catalysis by DMAP, which acts as an acyl transfer agent, forming an activated acyl pyridinium species.

  • Nucleophilic attack by the amino group of 4-nitroaniline on the activated carboxylic acid.

  • Formation of the amide bond with the elimination of the coupling agent byproduct.

This reaction mechanism enables efficient amide bond formation under mild conditions, making it suitable for laboratory-scale synthesis of 2-chloro-N-(4-nitrophenyl)benzamide without requiring harsh reagents or extreme temperatures .

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